4'-Acetamidobiphenyl-3-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a well-characterized organic compound with the Chemical Abstracts Service registry number 893737-71-8. The compound possesses the molecular formula C15H13NO3 and exhibits a molecular weight of 255.27 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylic acid, which precisely describes the structural arrangement of functional groups within the molecule.

The compound is recognized by multiple synonymous names in chemical literature and commercial databases. These alternative designations include this compound, 3-(4-acetamidophenyl)benzoic acid, 4'-(Acetylamino)[1,1'-biphenyl]-3-carboxylic acid, and [1,1′-Biphenyl]-3-carboxylic acid, 4′-(acetylamino)-. Additional nomenclature variations encompass 4-Acetamidobiphenyl-3-carboxylic acid and 4′-(Acetylamino)[1,1′-biphenyl]-3-carboxylic acid, reflecting the diverse naming conventions employed across different chemical databases and research publications.

The compound's registry information includes the molecular descriptor file code MFCD06802363, which serves as a unique identifier in chemical databases. This systematic cataloging facilitates precise identification and retrieval of compound-specific information across various research platforms and commercial suppliers. The compound demonstrates high purity levels, typically achieving 97% purity in commercial preparations, indicating successful synthetic methodologies and purification protocols.

Table 1: Primary Chemical Identifiers for this compound

Historical Context and Research Significance

The research significance of this compound emerges from its structural relationship to biologically active biphenyl derivatives and its potential applications in medicinal chemistry research. The compound belongs to a class of acetamidobiphenyl carboxylic acids that have garnered attention in pharmaceutical research due to their structural similarity to known bioactive molecules. Research investigations have explored compounds with similar biphenyl-triazole frameworks, particularly in the development of P2Y14 receptor antagonists, where structural modifications of biphenyl carboxylic acids have demonstrated significant pharmacological potential.

The compound's research relevance extends beyond pharmaceutical applications into materials science and synthetic chemistry domains. The presence of both acetamido and carboxylic acid functional groups provides multiple sites for chemical modification and conjugation reactions, making it valuable as a synthetic intermediate or building block for more complex molecular architectures. Contemporary research has focused on utilizing such biphenyl carboxylic acid derivatives in click chemistry applications, where the aromatic framework serves as a stable platform for further functionalization through azide-alkyne cycloaddition reactions.

Commercial availability from multiple suppliers, including Sigma-Aldrich, ChemScene, and various specialty chemical companies, indicates sustained research interest and practical applications for this compound. The compound's consistent presence in research chemical catalogs and its availability in various quantities ranging from milligram to gram scales suggests ongoing utilization in academic and industrial research settings. This commercial accessibility facilitates continued investigation into the compound's properties and potential applications across diverse research disciplines.

The synthetic accessibility of this compound through established organic synthesis methodologies contributes to its research utility. Related compounds in the acetamidobiphenyl carboxylic acid family have been successfully synthesized using conventional organic chemistry approaches, including cross-coupling reactions and functional group transformations. This synthetic tractability enables researchers to access the compound for experimental studies and to develop structural analogs for structure-activity relationship investigations.

Overview of Molecular Structure and Functional Groups

The molecular architecture of this compound centers around a biphenyl core structure, consisting of two benzene rings connected through a single carbon-carbon bond. This biphenyl framework provides structural rigidity and contributes to the compound's overall stability while serving as a scaffold for the positioning of key functional groups. The biphenyl system exhibits restricted rotation around the central carbon-carbon bond, which influences the three-dimensional conformation and potential biological activity of the molecule.

The carboxylic acid functional group occupies the 3-position of one benzene ring, introducing both hydrogen bonding capability and ionizable character to the molecule. This carboxyl group (−COOH) contributes significantly to the compound's chemical properties, including its solubility characteristics and potential for salt formation. The carboxylic acid functionality also provides opportunities for further chemical modification through esterification, amidation, or other carbonyl chemistry reactions, enhancing the compound's utility as a synthetic intermediate.

The acetamido group (−NHCOCH3) is positioned at the 4'-location of the second benzene ring, introducing additional hydrogen bonding potential and polar character to the molecule. This acetamido functionality results from the acylation of an amino group with acetyl chloride or acetic anhydride, creating a stable amide bond that resists hydrolysis under normal conditions. The acetamido group contributes to the compound's overall polarity and may participate in intermolecular interactions that influence crystalline packing and solution behavior.

Table 2: Structural Components and Functional Groups

| Structural Component | Position | Chemical Contribution |

|---|---|---|

| Biphenyl Core | Central framework | Structural rigidity, aromatic stability |

| Carboxylic Acid Group | 3-position | Ionizable character, hydrogen bonding |

| Acetamido Group | 4'-position | Polar interactions, amide stability |

| Aromatic Systems | Throughout molecule | Electron delocalization, π-π interactions |

The computational chemistry properties of this compound reveal important structural characteristics that influence its chemical behavior and potential applications. The topological polar surface area measures 66.4 square angstroms, indicating moderate polarity that affects membrane permeability and solubility properties. The calculated logarithmic partition coefficient (LogP) value of approximately 3.0 suggests favorable lipophilicity for potential biological applications while maintaining sufficient aqueous solubility.

The molecule contains two hydrogen bond acceptor sites and two hydrogen bond donor sites, facilitating intermolecular interactions that influence crystal packing, solubility, and potential binding to biological targets. The presence of three rotatable bonds provides conformational flexibility while maintaining overall structural integrity through the rigid biphenyl framework. These computational descriptors collectively indicate that this compound possesses balanced physicochemical properties suitable for various research applications and potential pharmaceutical development.

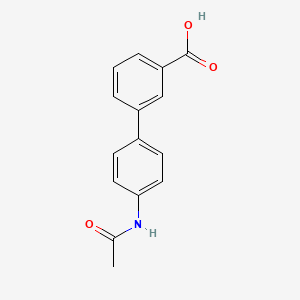

Structure

2D Structure

Propriétés

IUPAC Name |

3-(4-acetamidophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZLPMUXPKXCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602470 | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893737-71-8 | |

| Record name | 4′-(Acetylamino)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893737-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Acetamidobiphenyl-3-carboxylic acid typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours .

Industrial Production Methods

In industrial settings, the production of 4’-Acetamidobiphenyl-3-carboxylic acid may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4’-Acetamidobiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 4'-Acetamidobiphenyl-3-carboxylic acid exhibits potential anticancer properties. A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound could inhibit cancer cell proliferation through apoptosis induction mechanisms. The structure-activity relationship (SAR) analysis highlighted the importance of the carboxylic acid group in enhancing bioactivity against various cancer cell lines .

2. Drug Formulation

The compound serves as a critical intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with metal ions makes it useful in drug delivery systems, particularly for targeted therapies that require controlled release mechanisms. For instance, formulations incorporating this compound have shown improved solubility and bioavailability, crucial for enhancing therapeutic efficacy .

Material Science Applications

1. Polymer Chemistry

this compound is utilized in the development of novel polymers. Its functional groups allow for the modification of polymer backbones, leading to materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .

2. Coatings and Adhesives

The compound's reactivity makes it suitable for use in coatings and adhesives, where it can act as a cross-linking agent. This application leverages its ability to form strong covalent bonds, resulting in durable and resilient materials. Case studies indicate that coatings formulated with this compound exhibit superior adhesion properties compared to traditional formulations .

Cosmetic Formulation Applications

1. Skin Care Products

In cosmetic formulations, this compound is employed for its skin-conditioning properties. Its inclusion in creams and lotions has been linked to improved skin hydration and barrier function. A study evaluating various topical formulations found that those containing this compound significantly enhanced moisture retention compared to control products .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound are particularly beneficial in dermatological applications. Clinical trials have shown that formulations containing this compound can reduce erythema and irritation associated with skin conditions such as eczema and psoriasis, making it a valuable ingredient in therapeutic cosmetics .

Data Tables

Mécanisme D'action

The mechanism of action of 4’-Acetamidobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Research and Industrial Relevance

4’-Acetamidobiphenyl-3-carboxylic acid is a critical intermediate in drug discovery, particularly for kinase inhibitors and protease-targeted therapies. Its structural analogs are under investigation for:

Activité Biologique

4'-Acetamidobiphenyl-3-carboxylic acid, a compound of interest in medicinal chemistry, has been explored for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily through its interactions with various biomolecules. These activities include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related damage.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant ability to reduce oxidative stress markers in vitro:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

These findings suggest that the compound could be a candidate for developing antioxidant therapies.

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses notable antimicrobial properties, particularly against fungi.

Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory effects of the compound in a murine model of inflammation. The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

This data suggests that the compound may inhibit inflammatory pathways effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the acetamido group or the carboxylic acid moiety may enhance its potency and selectivity for biological targets.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 4'-Acetamidobiphenyl-3-carboxylic acid during synthesis?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for mapping proton environments and carbon frameworks, particularly to distinguish between 3’- and 4’-acetamido isomers. Infrared (IR) spectroscopy confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functional groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Comparative analysis with structurally related biphenyl carboxylic acids, such as 3-Hydroxy-3'-methyl derivatives, can resolve ambiguities in spectral assignments .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

- Methodological Answer : The biphenyl core is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives, followed by acetylation of the amino group. Key optimization parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Temperature control : 60–80°C to balance reaction rate and side-product formation.

- Purification : Recrystallization or preparative HPLC (as applied to similar biphenyl derivatives ) ensures high purity. Post-synthetic characterization with TLC and melting point analysis is advised.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations contribute to understanding the electronic properties and potential bioactivity of this compound?

- Methodological Answer : DFT models (e.g., B3LYP/6-31G* level) predict electron density distributions, HOMO-LUMO gaps (indicative of reactivity), and binding affinities to biological targets. For instance, studies on 4-Acetamido-3-nitrobenzoic acid employed DFT to simulate interactions with SARS-CoV-2 protease, identifying key hydrogen-bonding residues . Validation against experimental X-ray crystallography or spectroscopic data ensures model accuracy. Subsequent molecular dynamics (MD) simulations can assess stability in physiological environments.

Q. What methodological framework is advised when addressing contradictions between experimental solubility data and computational predictions for biphenyl carboxylic acid analogs?

- Methodological Answer : Adopt an iterative validation cycle:

Re-examine experimental conditions : Control pH, temperature, and solvent polarity to isolate variables.

Refine computational models : Adjust solvent descriptors (e.g., COSMO-RS) and force fields in software like Gaussian or Schrödinger.

Benchmark against analogs : Compare with solubility trends of structurally similar compounds, such as 4-Hydroxy-3'-methyl-biphenyl carboxylic acid .

Multivariate statistical analysis (e.g., PCA) can identify confounding factors, while systematic error analysis resolves discrepancies .

Q. How does the substitution pattern on the biphenyl scaffold influence pharmacological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., 3’-acetamido vs. 4’-acetamido ) and evaluate via:

- In vitro assays : Enzyme inhibition (e.g., COX-2) or receptor-binding studies.

- Molecular docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 protease ) to identify steric/electronic compatibility.

Quantitative SAR (QSAR) models correlate substituent parameters (e.g., Hammett σ, LogP) with activity. For example, electron-withdrawing groups at the 4’-position may enhance binding affinity by stabilizing charge interactions.

Data Contradiction Analysis

Q. What strategies are effective in resolving conflicting spectral data during structural elucidation of acetamido-substituted biphenyls?

- Methodological Answer :

- Triangulation : Cross-validate NMR/IR/MS data with computational predictions (e.g., DFT-calculated chemical shifts ).

- Isomer comparison : Contrast spectral signatures of 4’-Acetamidobiphenyl-3-carboxylic acid with its 3’-isomer to identify positional deviations.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, though this requires high-purity samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.